molecular formula C14H11ClN4O2S B10946845 4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10946845
M. Wt: 334.8 g/mol
InChI Key: ZEPBEVCGUCOMOQ-REZTVBANSA-N
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Description

4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a furyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Furyl Group: The initial step involves the synthesis of the furyl group, which can be achieved through the reaction of furfural with appropriate reagents under controlled conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 3-chlorophenol reacts with a suitable leaving group.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling Reaction: The final step involves the coupling of the furyl and chlorophenoxy intermediates with the triazole ring under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring and chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions suggests it could participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, furyl group, and chlorophenoxy moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

4-[(E)-[5-[(3-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4O2S/c15-10-2-1-3-11(6-10)20-8-13-5-4-12(21-13)7-17-19-9-16-18-14(19)22/h1-7,9H,8H2,(H,18,22)/b17-7+

InChI Key

ZEPBEVCGUCOMOQ-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)/C=N/N3C=NNC3=S

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=NN3C=NNC3=S

Origin of Product

United States

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